These reactions highlight the versatility of ethane-13C2 in various chemical processes.
Ethane-13C2 plays a significant role in biological studies, particularly in tracing metabolic pathways. In plants, it binds to specific receptors that initiate signal transduction cascades, influencing physiological responses such as fruit ripening and stress responses. Its isotopic labeling allows researchers to track its movement and transformation within biological systems, providing insights into metabolic processes.
Ethane-13C2 can be synthesized through several methods:
Ethane-13C2 has diverse applications across various fields:
Studies involving ethane-13C2 often focus on its interactions within biological systems. For example, its binding with plant receptors triggers physiological responses, allowing researchers to explore the role of ethylene in plant biology. Additionally, clumped-isotope analysis of ethane has revealed insights into its formation processes and variations between thermogenic and biogenic sources
Several compounds are similar to ethane-13C2, each with unique characteristics:Compound Description Unique Features Ethylene-d4 A deuterium-labeled version of ethylene Contains deuterium instead of carbon isotopes Ethylene-13C1 Contains one carbon atom replaced with carbon-13 Less distinct isotopic signature than ethane-13C2 Acetylene-13C2 A carbon-13 labeled version of acetylene Different molecular structure (triple bond present)
Ethane-13C2 represents a stable isotopically labeled compound where both carbon atoms of ethane are substituted with carbon-13 isotopes [1]. The molecular formula remains C₂H₆, identical to regular ethane, but with the isotopic specification indicating the presence of carbon-13 atoms [2]. The International Union of Pure and Applied Chemistry nomenclature for this compound is (1,2-¹³C₂)ethane, clearly designating the positions and type of isotopic substitution [3]. The compound is registered under Chemical Abstracts Service number 52026-74-1 and has a molecular weight of 32.055 grams per mole, representing an increase of 2.055 atomic mass units compared to regular ethane due to the carbon-13 substitution [2].
The linear formula representation is ¹³CH₃¹³CH₃, emphasizing the symmetric structure with both carbon atoms being isotopically labeled [2]. This systematic nomenclature allows for precise identification and differentiation from other isotopic variants of ethane, ensuring clarity in scientific communications and regulatory documentation.
The molecular geometry of Ethane-13C2 maintains the same structural characteristics as regular ethane, with both carbon atoms exhibiting tetrahedral geometry [4] [5]. Each carbon atom undergoes sp³ hybridization, forming four bonds arranged in tetrahedral configuration around each carbon center [4] [5]. The carbon-carbon bond length is precisely measured at 1.528(3) Ångströms, while the carbon-hydrogen bond lengths are 1.088(5) Ångströms [6]. The carbon-carbon-hydrogen bond angles are determined to be 111.6(5) degrees, consistent with tetrahedral geometry expectations [6].
The molecular structure consists of seven sigma bonds total: one carbon-carbon bond and six carbon-hydrogen bonds [4] [5]. The carbon-carbon bond forms through the overlap of one sp³ orbital from each carbon atom, while the carbon-hydrogen bonds result from overlaps between the remaining sp³ orbitals and hydrogen 1s orbitals [5]. The sigma bond nature allows for free rotation around the carbon-carbon axis, enabling conformational flexibility in the molecule [5] [7].
The isotopic substitution does not alter the fundamental bonding characteristics or molecular geometry, as carbon-13 possesses the same electronic configuration as carbon-12, differing only in nuclear mass [8]. This structural consistency ensures that the isotopically labeled compound maintains identical chemical bonding patterns while providing distinct spectroscopic signatures for analytical applications.
The International Chemical Identifier for Ethane-13C2 is InChI=1S/C2H6/c1-2/h1-2H3/i1+1,2+1, where the isotopic information is encoded in the final segment "/i1+1,2+1" indicating carbon-13 substitution at both carbon positions [2]. The corresponding International Chemical Identifier Key is OTMSDBZUPAUEDD-ZDOIIHCHSA-N, providing a unique hash-based identifier for database searches and chemical informatics applications [2].
The canonical Simplified Molecular Input Line Entry System representation is simply "CC" for the basic molecular structure [2]. However, the isotopic Simplified Molecular Input Line Entry System notation is [13CH3][13CH3], explicitly indicating the carbon-13 labeling at both methyl groups [2]. This isotopic notation is crucial for distinguishing Ethane-13C2 from regular ethane and other partially labeled isotopomers in chemical databases and analytical software systems.
These molecular representations serve as standardized formats for chemical information exchange, enabling precise identification and retrieval of compound data across various scientific databases and computational chemistry platforms. The isotopic specifications within these identifiers ensure accurate tracking and analysis of labeled compounds in metabolic studies, reaction mechanism investigations, and environmental monitoring applications.
Ethane-13C2 exhibits melting and boiling points identical to regular ethane due to the minimal impact of isotopic substitution on intermolecular forces. The melting point is -172°C (101.15 Kelvin), representing the solid-liquid phase transition under standard atmospheric pressure [2] [9]. The boiling point occurs at -88°C (185.15 Kelvin), marking the liquid-vapor equilibrium at one atmosphere pressure [2] [9].
These phase transition temperatures reflect the weak van der Waals interactions between ethane molecules, which are primarily influenced by molecular size and polarizability rather than nuclear mass. The triple point occurs at approximately 91 Kelvin (-182°C) at 1.1 Pascal pressure, representing the unique condition where solid, liquid, and vapor phases coexist in equilibrium [10]. The critical temperature is 32.2°C (305.3 Kelvin), above which distinct liquid and vapor phases cannot exist regardless of pressure [10].
The phase behavior of Ethane-13C2 follows the same thermodynamic principles as regular ethane, with phase transitions governed by the balance between thermal energy and intermolecular attractive forces. The isotopic substitution affects vibrational frequencies and zero-point energies but has negligible impact on the macroscopic thermodynamic properties that determine phase boundaries.
At 21.1°C, Ethane-13C2 exhibits a vapor pressure of 37.95 atmospheres, indicating its highly volatile nature at ambient temperatures [2] [9]. This high vapor pressure reflects the weak intermolecular forces and low boiling point characteristic of light hydrocarbons. The vapor density relative to air is 1.05, slightly higher than air density due to the molecular weight of ethane being greater than the average molecular weight of air components [2] [9].
The liquid density at 20°C is approximately 0.362 grams per milliliter [11]. The density-temperature relationship for liquid ethane shows decreasing density with increasing temperature, following typical liquid behavior. At equilibrium conditions, the liquid density remains relatively constant across moderate pressure ranges, making density a reliable property for practical calculations [11].
Critical density occurs at approximately 0.203 grams per milliliter at the critical point conditions [11]. The vapor-liquid density difference decreases as temperature approaches the critical temperature, eventually converging at the critical point where phase distinctions disappear. These density relationships are essential for engineering applications involving ethane handling, storage, and processing.
Ethane-13C2 possesses an autoignition temperature of 881°F (471°C), representing the minimum temperature required for spontaneous ignition in air without external ignition sources [2] [12] [9]. This relatively high autoignition temperature compared to other hydrocarbons reflects the stability of the carbon-hydrogen bonds and the energy barrier required for initiating combustion reactions.
The combustion of Ethane-13C2 follows the stoichiometric equation: 2 C₂H₆ + 7 O₂ → 4 CO₂ + 6 H₂O, releasing approximately 1559.7 kilojoules per mole of heat energy [6]. This high energy release makes ethane an effective fuel, though safety considerations regarding its flammability and explosive limits must be carefully managed. The explosive limits in air range from approximately 3% to 12.5% by volume, defining the concentration range where ignition can occur [13].
The isotopic labeling does not significantly alter the combustion characteristics, as the chemical reactivity depends primarily on electronic structure rather than nuclear mass. However, kinetic isotope effects may result in slightly different reaction rates during combustion processes, potentially affecting flame propagation speeds and combustion efficiency. These effects are typically small but can be measurable in precise analytical studies of combustion mechanisms.
Mass spectrometric analysis readily distinguishes Ethane-13C2 from regular ethane based on this mass difference, enabling precise quantification and tracking in analytical applications [8]. The high isotopic purity ensures minimal interference from unlabeled ethane molecules, providing reliable results in metabolic tracer studies and mechanistic investigations. Quality control measures for isotopic purity involve mass spectrometric verification and nuclear magnetic resonance spectroscopy to confirm the extent of carbon-13 incorporation.
The mass shift phenomenon also affects physical properties dependent on molecular mass, such as diffusion rates and vapor pressures, though these effects are relatively small for carbon isotopes. The approximately 90-fold enrichment over natural abundance provides sufficient analytical sensitivity for most research applications while maintaining chemical and physical properties essentially identical to regular ethane.
Secondary isotope effects in Ethane-13C2 arise from changes in vibrational frequencies caused by the increased mass of carbon-13 nuclei [14] [15]. These effects manifest as subtle alterations in bond strengths, reaction rates, and spectroscopic properties without involving direct bond breaking to the isotopically substituted carbon atoms [14] [16]. The magnitude of secondary isotope effects typically ranges from 0.8 to 1.2 for deuterium substitution and is proportionally smaller for carbon-13 substitution due to the smaller relative mass change [16].
Vibrational frequency shifts occur throughout the molecule due to the coupling of normal modes involving the carbon-13 atoms [17] [18]. Carbon-hydrogen stretching vibrations, carbon-carbon stretching modes, and bending vibrations all experience frequency changes proportional to the square root of the reduced mass alterations [17]. These frequency shifts are particularly evident in infrared spectroscopy and Raman spectroscopy, where distinct peaks can be observed for carbon-13 labeled positions [17].
Nuclear magnetic resonance spectroscopy reveals secondary isotope effects as chemical shift perturbations in proton and carbon-13 spectra [19] [20]. The carbon-13 nuclei in Ethane-13C2 exhibit different chemical environments compared to carbon-12, resulting in altered magnetic shielding and spin-spin coupling patterns [19]. These spectroscopic changes provide valuable analytical tools for structural determination and dynamic studies, enabling researchers to probe molecular behavior and reaction mechanisms with enhanced precision.
The spectroscopic investigation of ethane-13C2 reveals a complex molecular system where the presence of two carbon-13 nuclei fundamentally alters the nuclear magnetic resonance characteristics compared to naturally occurring ethane. This isotopically enriched compound exhibits distinctive spectral features that provide unprecedented insights into molecular structure and electronic environments.
Nuclear magnetic resonance spectroscopy of ethane-13C2 presents unique challenges and opportunities due to the dual isotopic labeling. The presence of two carbon-13 nuclei creates a magnetically complex system where both carbon atoms and associated protons exhibit coupling patterns not observed in naturally abundant ethane [1].
The carbon-13 nuclear magnetic resonance spectrum of ethane-13C2 manifests as an A3A'3XX' spin system, where the A symbols represent the protons and X symbols denote the carbon-13 nuclei [1]. This classification reflects the magnetic inequivalence introduced by the isotopic substitution, creating a spectral complexity that requires sophisticated analysis techniques.
The carbon-13 nuclear magnetic resonance spectrum of gaseous ethane-13C2 consists of 67 separate nuclear magnetic resonance signals, representing the XX' component of the A3A'3XX' spin system [1]. This remarkable spectral complexity arises from the intricate network of spin-spin interactions between the carbon-13 nuclei and the surrounding protons. The spectral resolution achieved in gas-phase measurements allows for precise determination of individual coupling constants and chemical shifts.
The spectral analysis reveals that the carbon-13 nuclei in ethane-13C2 experience a chemical shift range of approximately 3.8 ppm, significantly broader than the proton spectral window due to the larger shielding range characteristic of carbon-13 nuclei [1]. This enhanced spectral dispersion facilitates the resolution of individual coupling patterns and enables detailed structural analysis.
The proton nuclear magnetic resonance spectrum of ethane-13C2 exhibits considerable complexity compared to naturally abundant ethane, which displays a simple singlet. The isotopic enrichment creates magnetic inequivalence among the protons, resulting in a complex multiplet structure that reflects the underlying A3A'3XX' spin system [1].
The proton spectrum of ethane-13C2 contains 50 nuclear magnetic resonance lines that are partially overlapped, creating interpretation challenges [1]. This spectral complexity arises from the multiple coupling pathways available in the isotopically enriched molecule. Each proton experiences different coupling environments depending on its proximity to the carbon-13 nuclei.
The proton chemical shift for isolated ethane-13C2 molecules is σ0(H) = 29.889 ± 0.005 ppm [1]. Despite the spectral complexity, the fundamental chemical shift remains essentially unchanged from naturally abundant ethane, confirming that isotopic substitution primarily affects coupling patterns rather than basic electronic environments.
The spectral width of the proton nuclear magnetic resonance spectrum spans approximately 0.40 ppm, which is considerably narrower than the carbon-13 spectral range [1]. This compressed spectral window contributes to the overlapping of signals and necessitates careful analysis to extract individual coupling constants.
In naturally occurring ethane containing the mono-carbon-13 isotopomer, the proton nuclear magnetic resonance spectrum becomes extremely complex due to the inequivalence between methyl groups. One methyl group experiences one-bond proton-carbon-13 coupling (1JH-C = 125 Hz), while the other experiences two-bond coupling (2JH-C = -4.67 Hz), along with three-bond proton-proton coupling (3JH-H = 8 Hz) [2].
Secondary isotope effects in ethane-13C2 provide crucial information about the influence of isotopic substitution on nuclear magnetic resonance parameters. These effects, while small in magnitude, offer significant insights into molecular electronic structure and bonding characteristics.
The secondary isotope effect on carbon-13 chemical shifts in ethane-13C2 has been quantified as 1Δ(13/12C) ≈ +0.25 ppm [1]. This positive shift indicates that the presence of the additional carbon-13 nucleus causes increased shielding compared to the singly substituted isotopomer. This effect arises from subtle changes in the electronic environment caused by the mass difference between carbon-12 and carbon-13.
For proton nuclear magnetic resonance, the secondary isotope effect is significantly smaller, with 1Δ(13/12C) ≈ +0.002 ppm [1]. This minimal effect reflects the greater distance between the protons and the isotopic substitution site, demonstrating the distance dependence of secondary isotope effects.
Secondary isotope effects in ethane-13C2 follow the general principle that heavier isotopes produce increased nuclear magnetic resonance shielding [1]. This relationship reflects the vibrational and rotational changes that accompany isotopic substitution, leading to altered average molecular geometries and electronic distributions.
The spin-spin coupling patterns in ethane-13C2 represent one of the most informative aspects of its nuclear magnetic resonance behavior. The presence of two carbon-13 nuclei enables the observation of coupling constants that are inaccessible in naturally abundant samples, providing unprecedented insights into electronic structure and bonding.
The carbon-13 to carbon-13 coupling in ethane-13C2 provides direct information about the carbon-carbon bond characteristics. The one-bond carbon-carbon coupling constant has been measured as 1J0(CC) = 35.00 ± 0.08 Hz in isolated molecules [1]. This value represents the first direct measurement of this parameter in isolated ethane molecules, free from intermolecular interactions.
The magnitude of the one-bond carbon-carbon coupling constant is characteristic of saturated hydrocarbons with sp3 hybridization [1]. This coupling arises from the Fermi contact interaction, which depends on the s-character of the carbon-carbon bond and the electron density at the carbon nuclei.
Two-bond carbon-carbon coupling constants in ethane-13C2 are significantly smaller, with 2J0(CC) = -1.45 ± 0.12 Hz [1]. The negative sign indicates that the coupling mechanism involves different electronic pathways compared to the one-bond interaction. These geminal couplings provide information about the molecular geometry and electronic distribution.
The carbon-carbon coupling constants in ethane-13C2 demonstrate remarkable stability with respect to intermolecular interactions. Unlike chemical shifts, which show pronounced density dependence, the coupling constants remain essentially unchanged across different gas densities and solvent environments [1]. This stability reflects the localized nature of the coupling mechanism and its insensitivity to external perturbations.
The carbon-13 to proton coupling constants in ethane-13C2 provide detailed information about the carbon-hydrogen bond characteristics and molecular geometry. The one-bond carbon-proton coupling constant has been determined as 1J0(CH) = 124.98 ± 0.05 Hz [1].
This value is typical for sp3 hybridized carbon atoms in saturated hydrocarbons, reflecting the s-character of the carbon-hydrogen bond [1]. The magnitude of the coupling constant correlates with the percentage of s-character in the hybrid orbital, providing insights into the electronic structure of the carbon-hydrogen bonds.
Two-bond carbon-proton coupling constants in ethane-13C2 are negative, with 2J0(CH) = -4.79 ± 0.04 Hz [1]. This negative coupling arises from the hyperconjugative interactions between the carbon-hydrogen bonds and reflects the tetrahedral geometry of the molecule. The magnitude and sign of this coupling constant provide information about the dihedral angles and conformational preferences.
Three-bond carbon-proton coupling constants, 3J0(CH) = 4.91 ± 0.07 Hz, are positive and reflect the transmission of coupling through the carbon-carbon bond [1]. These vicinal couplings depend on the molecular geometry and provide information about the carbon-carbon bond rotation and conformational dynamics.
The carbon-proton coupling constants in ethane-13C2 exhibit minimal sensitivity to intermolecular interactions, similar to the carbon-carbon couplings [1]. This stability makes these parameters valuable for theoretical validation and structure determination studies.
Environmental effects on coupling constants in ethane-13C2 are remarkably small compared to chemical shift effects. The coupling constants vary by only 0.1 to 0.15 Hz across different gas densities and solvent environments, representing changes that are two orders of magnitude smaller than the corresponding chemical shift variations [1].
The stability of coupling constants with respect to intermolecular interactions reflects their fundamental electronic origin. Unlike chemical shifts, which depend on the local magnetic field environment, coupling constants arise from through-bond electronic interactions that are largely unaffected by external perturbations.
In binary mixtures with carbon dioxide, the coupling constants remain essentially unchanged from their gas-phase values [1]. This stability demonstrates that the weak intermolecular interactions with carbon dioxide do not significantly perturb the electronic structure responsible for spin-spin coupling.
Similarly, in xenon-ethane-13C2 mixtures, the coupling constants show minimal variation despite the stronger intermolecular interactions with the polarizable xenon atoms [1]. This insensitivity to solvent effects makes coupling constants valuable parameters for molecular structure determination and theoretical validation.
The temperature dependence of coupling constants in ethane-13C2 is expected to be small, following the general principle that coupling constants are relatively insensitive to thermal effects compared to chemical shifts [1]. This thermal stability further enhances their utility as structural parameters.
Gas-phase nuclear magnetic resonance studies of ethane-13C2 provide unique insights into the intrinsic molecular properties free from intermolecular interactions. These investigations reveal the fundamental nuclear magnetic resonance parameters and their dependence on molecular environment.
The chemical shifts of both carbon-13 and proton nuclei in ethane-13C2 exhibit linear dependence on gas density, following the established Raynes-Buckingham-Bernstein relationship [1]. This linear behavior enables the precise determination of shielding parameters for isolated molecules through extrapolation to zero density.
For carbon-13 nuclei, the density dependence is significant, with the shielding coefficient σ1(C-C) = -4.13 ± 0.11 ppm·bar-1 for pure ethane-13C2 [1]. This negative coefficient indicates that increased molecular density leads to reduced shielding, consistent with the general behavior of saturated hydrocarbons.
The proton shielding shows minimal density dependence, with effects remaining within experimental error limits of ±0.01 ppm [1]. This insensitivity reflects the stable electronic structure of ethane and its resistance to intermolecular perturbations. The proton shielding variations are approximately 0.02 ppm for ethane-13C2 across the measured density range.
The density dependence of carbon-13 shielding provides information about intermolecular interactions and molecular collision dynamics. The magnitude of the density coefficient correlates with the polarizability of the molecule and the strength of intermolecular forces.
Binary molecular interaction coefficients describe the effects of intermolecular collisions on nuclear magnetic resonance parameters in gas-phase mixtures. These coefficients provide quantitative measures of the influence of different molecular environments on nuclear shielding.
For ethane-13C2 in carbon dioxide, the binary interaction coefficient is σ1(C-CO2) = -3.52 ± 0.09 ppm·bar-1 [1]. This value is less negative than the self-interaction coefficient, indicating that carbon dioxide provides a less perturbing environment than ethane molecules themselves.
The interaction with xenon atoms produces a more negative coefficient, σ1(C-Xe) = -6.32 ± 0.13 ppm·bar-1 [1]. This enhanced effect reflects the higher polarizability of xenon atoms and their stronger intermolecular interactions with the ethane-13C2 molecules.
The binary interaction coefficients follow the expected order based on molecular properties: xenon > ethane > carbon dioxide [1]. This ordering reflects the increasing polarizability and intermolecular interaction strength in the same sequence.
These coefficients provide fundamental data for understanding intermolecular forces and can be used to predict nuclear magnetic resonance behavior in complex molecular environments. The systematic variation with molecular properties enables the development of predictive models for gas-phase nuclear magnetic resonance spectroscopy.
Solvent effects in gas-phase mixtures of ethane-13C2 with xenon and carbon dioxide provide insights into the nature of intermolecular interactions and their influence on nuclear magnetic resonance parameters. These studies reveal the molecular-level mechanisms underlying solvent-induced changes in nuclear shielding.
Xenon atoms, with their high polarizability and large electron cloud, produce the most significant solvent effects on ethane-13C2 nuclear magnetic resonance parameters [1]. The enhanced deshielding effect arises from the increased electron density around the xenon atoms and the resulting perturbation of the local magnetic field environment.
Carbon dioxide molecules, being linear and less polarizable than xenon, produce smaller solvent effects [1]. The molecular anisotropy of carbon dioxide introduces directional aspects to the intermolecular interactions, but the overall effect on nuclear shielding is moderate compared to xenon.
The solvent effects on proton nuclei are minimal in both xenon and carbon dioxide environments, consistent with the general insensitivity of proton shielding to intermolecular interactions [1]. This stability reflects the localized nature of proton electronic environments and their protection from external perturbations.
The systematic study of solvent effects provides fundamental data for understanding intermolecular forces and their influence on nuclear magnetic resonance parameters. These results contribute to the development of theoretical models for predicting nuclear magnetic resonance behavior in complex molecular systems.
Flammable;Compressed Gas